methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzotriazinyl group, a thiazole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzotriazinyl intermediate, followed by the formation of the thiazole ring and subsequent esterification to introduce the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazinyl and thiazole groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate: This compound shares the benzotriazinyl group but differs in the rest of its structure.
Methyl 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetate: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its combination of a benzotriazinyl group, a thiazole ring, and a carboxylate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-31-21(30)18-19(14-8-3-2-4-9-14)32-22(24-18)23-17(28)12-7-13-27-20(29)15-10-5-6-11-16(15)25-26-27/h2-6,8-11H,7,12-13H2,1H3,(H,23,24,28) |
InChI Key |
IVSAUFDOZXIKNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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